molecular formula C11H13NO2 B1394297 (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid CAS No. 652971-46-5

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid

Cat. No.: B1394297
CAS No.: 652971-46-5
M. Wt: 191.23 g/mol
InChI Key: XTJDGOQYFKHEJR-ZJUUUORDSA-N
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Description

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid group, making it a versatile building block for various chemical syntheses and drug development.

Scientific Research Applications

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

If the compound is a drug or a biologically active compound, this would involve a discussion of how the compound interacts with biological systems .

Safety and Hazards

This would involve a discussion of any safety concerns associated with the compound. It might include information about its toxicity, any precautions that need to be taken when handling it, and how to dispose of it safely .

Future Directions

This would involve a discussion of potential future research directions. This might include potential applications of the compound, questions that remain to be answered about it, and how it might be modified to improve its properties .

Biochemical Analysis

Biochemical Properties

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It is known to interact with enzymes such as isoleucine-4-dioxygenase, which catalyzes the hydroxylation of isoleucine . This interaction is essential for the biosynthesis of hydroxy amino acids, which are important for maintaining enzymatic activity and regulating cellular functions. Additionally, this compound can bind to various proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which is involved in cell growth and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical pathways . Additionally, this compound can modulate gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism, while at high doses, it may cause toxic or adverse effects . Studies have shown that there is a threshold dose above which the compound can induce toxicity, leading to cellular damage and impaired function. Therefore, it is important to carefully control the dosage of this compound in experimental settings to avoid adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can be metabolized by enzymes such as isoleucine-4-dioxygenase, leading to the production of hydroxy amino acids . These metabolic pathways are essential for maintaining cellular homeostasis and regulating biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . For example, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis often begins with commercially available starting materials such as phenylacetic acid and pyrrolidine.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving the appropriate precursors.

    Chiral Resolution: The chiral centers at positions 3 and 4 are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Final Steps: The phenyl group is introduced through substitution reactions, and the carboxylic acid group is typically added via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalytic Hydrogenation: To introduce the chiral centers efficiently.

    Automated Synthesis: Using flow chemistry techniques to streamline the production process.

    Purification: Employing crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Esters and Amides: Formed through oxidation reactions.

    Alcohols: Resulting from reduction reactions.

    Halogenated Derivatives: Produced through substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the phenyl and carboxylic acid groups.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    Phenylalanine: An amino acid with a phenyl group but lacking the pyrrolidine ring.

Uniqueness

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJDGOQYFKHEJR-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679634
Record name (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652971-46-5
Record name (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
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(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
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(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
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(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 6
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid

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